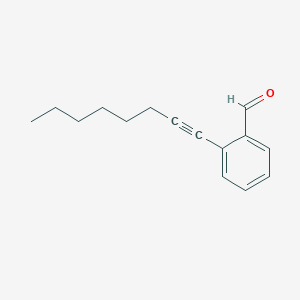
2-(Oct-1-YN-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oct-1-YN-1-YL)benzaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for studying various biological processes. In
Scientific Research Applications
2-(Oct-1-YN-1-YL)benzaldehyde has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been shown to have potential applications in the development of new drugs and therapies.
Mechanism Of Action
The mechanism of action of 2-(Oct-1-YN-1-YL)benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to interact with various proteins and receptors in the body, leading to changes in gene expression and cellular function.
Biochemical And Physiological Effects
2-(Oct-1-YN-1-YL)benzaldehyde has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial effects against a variety of pathogens.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Oct-1-YN-1-YL)benzaldehyde in lab experiments is its stability and purity. This compound is highly stable and does not degrade easily, making it an ideal tool for long-term experiments. Additionally, it is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety procedures.
Future Directions
There are several potential future directions for research on 2-(Oct-1-YN-1-YL)benzaldehyde. One area of interest is the development of new drugs and therapies based on the biological activities of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes. Finally, there is a need for further studies on the safety and toxicity of this compound in order to ensure that it can be used safely in laboratory settings.
Synthesis Methods
The synthesis of 2-(Oct-1-YN-1-YL)benzaldehyde involves the reaction of oct-1-yne with benzaldehyde in the presence of a catalyst. This reaction results in the formation of a yellow crystalline solid that is highly pure and stable. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
properties
CAS RN |
107586-15-2 |
|---|---|
Product Name |
2-(Oct-1-YN-1-YL)benzaldehyde |
Molecular Formula |
C15H18O |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-oct-1-ynylbenzaldehyde |
InChI |
InChI=1S/C15H18O/c1-2-3-4-5-6-7-10-14-11-8-9-12-15(14)13-16/h8-9,11-13H,2-6H2,1H3 |
InChI Key |
NLLBZRLVLJWMBG-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CC1=CC=CC=C1C=O |
Canonical SMILES |
CCCCCCC#CC1=CC=CC=C1C=O |
synonyms |
2-OCT-1-YNYL-BENZALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
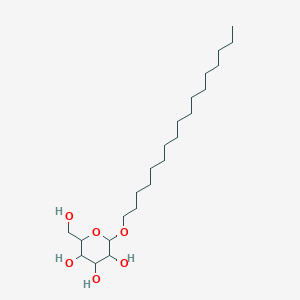
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
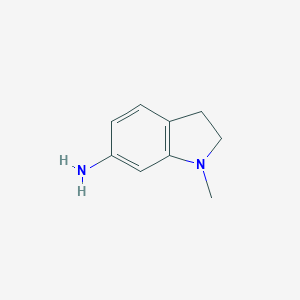
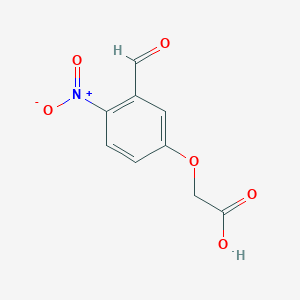
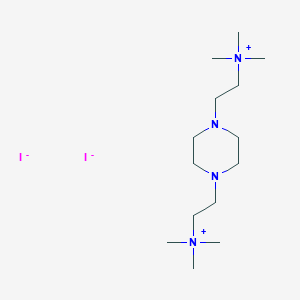
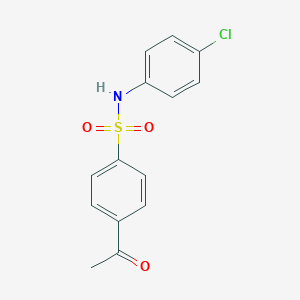
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)

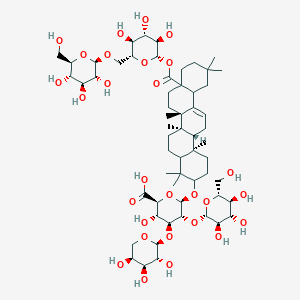
![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)
